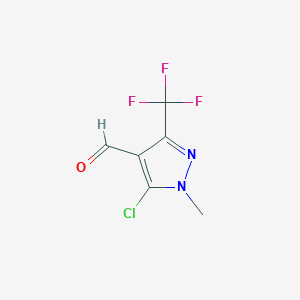

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B142265

Key on ui cas rn:

128455-62-9

M. Wt: 212.56 g/mol

InChI Key: PZOZNOVIRZSNHJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05223526

Procedure details

DMF (106 mL) was stirred under N2 while cooling in an ice/salt bath to 0° C. POCl3 (364 mL) was added dropwise at a rate such that the temperature did not rise above 10° C. The mixture was then stirred at 0° C. briefly and 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole (106 g) was added with constant stirring. The mixture was stirred while slowly heating to 90° C. As the temperature approached 90° C. the reaction became exothermic and HCl gas evolved. The temperature rose to reflux. After the exotherm subsided the mixture was heated at gentle reflux for 16 h. The dark amber solution was cooled to RT and then poured onto 3 kg ice with stirring. The mixture was mixed thoroughly with the ice and more ice added to maintain the temperature below 5° C. The resulting slurry was stirred continuously for 4 h with occasional addition of ice to maintain low temperature. The solid was separated from the liquid phase by drawing the aqueous phase through a sintered glass filter tube. The solid was reslurried with water (4×1 L) and then collected by filtration and air dried. The product was recrystallized from hexane which gave the desired compound as white needles (137 g). m.p. 39-41° C. An additional 30 g product was obtained by concentration of the mother liquor.

Quantity

106 g

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

3 kg

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

O=P(Cl)(Cl)Cl.O[C:7]1[N:11]([CH3:12])[N:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.[ClH:17].CN([CH:21]=[O:22])C>>[Cl:17][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[C:8]=1[CH:21]=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

364 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

106 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC(=NN1C)C(F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

3 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

106 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then stirred at 0° C. briefly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not rise above 10° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while slowly heating to 90° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

approached 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at gentle reflux for 16 h

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The dark amber solution was cooled to RT

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature below 5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting slurry was stirred continuously for 4 h with occasional addition of ice

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain low temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was separated from the liquid phase

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter tube

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recrystallized from hexane which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=NN1C)C(F)(F)F)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 137 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |